molecular formula C15H23BrN2O B13717188 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine

1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13717188
M. Wt: 327.26 g/mol
InChI Key: FRDZKEBJMTXRJW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by a piperidine ring substituted with a 4-bromo-3-methoxybenzyl group and two N,N-dimethyl groups

Preparation Methods

The synthesis of 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzyl chloride and N,N-dimethylpiperidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-bromo-3-methoxybenzyl chloride reacts with N,N-dimethylpiperidine in the presence of a base like sodium hydride or potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, forming new substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use the compound to investigate its biological activity, including its effects on cellular signaling pathways and receptor binding.

Comparison with Similar Compounds

1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:

    1-(4-Chloro-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group, influencing its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

1-[(4-bromo-3-methoxyphenyl)methyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C15H23BrN2O/c1-17(2)13-6-8-18(9-7-13)11-12-4-5-14(16)15(10-12)19-3/h4-5,10,13H,6-9,11H2,1-3H3

InChI Key

FRDZKEBJMTXRJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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